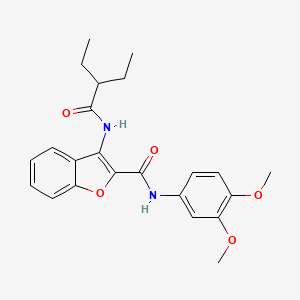![molecular formula C14H11F4NO2S B2957135 (5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034268-69-2](/img/structure/B2957135.png)
(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: is a complex organic compound that falls under the class of heterocyclic compounds due to its benzo[b]thiophene and azetidine moieties. This molecule features a fluorine and trifluoroethoxy group, contributing to its potential pharmacological properties.
準備方法
Synthetic routes and reaction conditions:
Initial Step: : The synthesis begins with the construction of the benzo[b]thiophene core. This might involve a palladium-catalyzed cross-coupling reaction between a suitable fluorinated aryl halide and a thiophen-2-yl boronic acid derivative.
Functionalization: : Introduction of the azetidin-1-yl group can be achieved by reacting the thiophene derivative with an azetidine derivative in the presence of a strong base, like sodium hydride, under anhydrous conditions.
Final Formation: : The (2,2,2-trifluoroethoxy)methanone moiety is introduced by reacting the azetidine intermediate with a trifluoroethoxycarbonylating agent, such as trifluoroethyl chloroformate, under an inert atmosphere.
Industrial production methods: For industrial-scale production, continuous flow chemistry might be employed to ensure higher yields and safer reaction conditions. Automation in the synthesis process ensures consistency and scalability.
化学反応の分析
Types of reactions it undergoes:
Oxidation: : The benzo[b]thiophene core can undergo oxidative cleavage when treated with oxidizing agents like ozone or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : The ketone functionality in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles like sodium methoxide.
Common reagents and conditions:
Oxidation: : Ozone (O3), hydrogen peroxide (H2O2)
Reduction: : LiAlH4, NaBH4
Substitution: : Sodium methoxide (NaOMe)
Major products formed from these reactions:
Oxidation: : Sulfoxides, sulfones
Reduction: : Alcohol derivatives
Substitution: : Substituted benzene derivatives
科学的研究の応用
In Chemistry: : As a reactive intermediate in organic synthesis, it's valuable in forming complex heterocyclic structures. In Biology and Medicine : Its structural uniqueness makes it a potential candidate for pharmaceutical research, particularly in studying its interactions with biological receptors and enzymes. In Industry : Used in the development of specialty chemicals, such as agrochemicals and polymers, due to its stability and functional groups.
作用機序
Mechanism: : The compound’s biological activity likely involves interaction with specific cellular receptors or enzymes. Its fluorinated groups enhance binding affinity due to the electron-withdrawing nature of fluorine, potentially leading to improved pharmacokinetic properties. Molecular targets and pathways : The trifluoroethoxy group may interact with hydrophobic pockets in enzymes, while the azetidin-1-yl group could be involved in covalent bonding with active site residues.
類似化合物との比較
Similar compounds
(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)methanone: : Similar structure but with a pyrrolidine ring instead of an azetidine.
(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)piperidin-1-yl)methanone: : Contains a piperidine ring, which might affect its reactivity and biological activity.
Uniqueness: : The presence of both the azetidin-1-yl group and the trifluoroethoxy group in (5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may confer unique steric and electronic properties that differentiate it from other compounds in its class, potentially leading to unique biological activities and applications.
That should give you a comprehensive overview of this fascinating compound. Is there anything more specific you'd like to dive into?
特性
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO2S/c15-9-1-2-11-8(3-9)4-12(22-11)13(20)19-5-10(6-19)21-7-14(16,17)18/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLXNNQISBZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2957052.png)
![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)
![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)
![6-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one](/img/structure/B2957056.png)



![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)
![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)



![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)
![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)
